2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide features a spiro[cyclopentane-isoquinoline] core with a butan-2-yl substituent at the 2' position and a carboxamide group linked to a 5-methylpyridin-2-yl moiety. Its spirocyclic architecture may enhance metabolic stability compared to linear analogs .
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-butan-2-yl-N-(5-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-4-17(3)27-23(29)19-10-6-5-9-18(19)21(24(27)13-7-8-14-24)22(28)26-20-12-11-16(2)15-25-20/h5-6,9-12,15,17,21H,4,7-8,13-14H2,1-3H3,(H,25,26,28) |
InChI Key |
FUDVRPJCORBFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2’-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Groups
The following compounds are structurally related to the target molecule, with differences in substituents, core frameworks, or functional groups:
Table 1: Structural Comparison of Analogs
Key Observations:
Substituent Effects :
- The 1,3,4-thiadiazol-2-yl analog () replaces the pyridinyl group, introducing a sulfur-containing heterocycle. This likely increases electron-withdrawing character, altering solubility and target binding .
- The isobutyl substituent () increases lipophilicity compared to butan-2-yl, while the carboxylic acid group may reduce bioavailability due to ionization at physiological pH .
The addition of cyano/amino groups may enhance reactivity or target specificity .
Functional Group Comparisons :
Computational Similarity Analysis
Using Tanimoto coefficients () and molecular networking (), the structural similarity and bioactivity clustering of the target compound were evaluated:
Table 2: Similarity Metrics for Selected Analogs
- Tanimoto Analysis : The thiadiazol-2-yl analog shows high structural similarity (0.85), suggesting overlapping bioactivity profiles. The lower score for the spiro[indole-pyridine] analog reflects core-structure divergence .
- Bioactivity Clustering : Compounds with scores >0.8 are predicted to share modes of action (e.g., kinase inhibition or receptor antagonism) .
Implications for Bioactivity and Pharmacokinetics
Receptor Binding :
- The 5-methylpyridin-2-yl group may enhance binding to kinase ATP pockets, similar to pyridine-containing drugs like crizotinib.
- The thiadiazol-2-yl analog () could exhibit stronger interactions with sulfur-binding enzymes (e.g., cytochrome P450 isoforms) .
Metabolic Stability: The spirocyclic core in the target compound likely reduces oxidative metabolism compared to non-spiro analogs () . The carboxylic acid analog () may undergo faster renal clearance due to ionization .
The cyano group in spiro[indole-pyridine] analogs () may improve membrane permeability via dipole interactions .
Biological Activity
The compound 2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 391.5 g/mol. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The compound features a spiro[cyclopentane-1,3'-isoquinoline] moiety, which is significant for its biological activity. The structural uniqueness may lead to distinct interactions with biological targets compared to other similar compounds. The IUPAC name highlights its complex framework, which includes a butan-2-yl group and a 5-methylpyridin-2-yl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 2-butan-2-yl-N-(5-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
Biological Activity
Preliminary studies suggest that 2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide may exhibit significant biological activities, including:
Anticancer Activity
Research indicates that compounds with similar spirocyclic structures often display anticancer properties. The interaction of this compound with specific cancer cell lines is under investigation to determine its efficacy as an anticancer agent. Initial findings suggest that it may inhibit cell proliferation in various cancer types.
Antimicrobial Properties
The compound's potential antimicrobial activity is also noteworthy. It could act against both Gram-positive and Gram-negative bacteria, making it a candidate for further studies in antibacterial drug development.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific proteins or enzymes within the body. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential mechanisms at play:
- Anticancer Studies : A study on related isoquinoline derivatives demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that the spirocyclic structure may enhance bioactivity through specific receptor interactions.
- Antimicrobial Activity : Similar compounds have shown promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating a potential pathway for developing new antibiotics.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases, highlighting their potential role in treating conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
